Elacridar

Blood-Brain Barrier P-glycoprotein Inhibition PET Imaging

Select Elacridar for unparalleled dual P-gp/BCRP inhibition, critical when BCRP is a confounding factor. Unlike P-gp-selective inhibitors (Zosuquidar, Laniquidar), Elacridar maximizes oral absorption of dual substrates like topotecan and paclitaxel. Its superior BBB potency over Tariquidar and minimal CYP450 interference ensure clean, reproducible transporter studies. Verify lot-specific purity (≥98% HPLC) and store at -20°C.

Molecular Formula C34H33N3O5
Molecular Weight 563.6 g/mol
CAS No. 143664-11-3
Cat. No. B1662867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacridar
CAS143664-11-3
SynonymsElacridar
GF 120918
GF-120918
GF120918
GF120918A
GG918
N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide
Molecular FormulaC34H33N3O5
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
InChIInChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)
InChIKeyOSFCMRGOZNQUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Elacridar (GF120918) 143664-11-3: P-gp/BCRP Dual Inhibitor with Quantifiable Differentiation for Procurement Decision-Making


Elacridar (GF120918, CAS 143664-11-3) is an acridonecarboxamide derivative that functions as a potent, third-generation dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, MDR1, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) [1]. Unlike earlier-generation inhibitors such as verapamil or cyclosporin A, which lack selectivity and interact with cytochrome P450 (CYP) enzymes, Elacridar was specifically developed to provide high specificity for efflux transporters with minimal off-target metabolic interference, making it a preferred tool for probing transporter-mediated drug disposition in preclinical research [2].

Elacridar (GF120918) 143664-11-3: Why In-Class P-gp/BCRP Inhibitors Cannot Be Simply Substituted in Critical Applications


The class of P-gp inhibitors exhibits profound, non-interchangeable differences in target selectivity (dual P-gp/BCRP vs. P-gp-selective), in vivo potency (ED50 and IC50 values varying by orders of magnitude), pharmacokinetic profiles (oral bioavailability, half-life, brain penetration), and importantly, off-target CYP enzyme interactions. For instance, while Tariquidar and Elacridar are both third-generation inhibitors, Elacridar demonstrates superior potency at the blood-brain barrier in certain models [1] and offers a dual inhibition profile that is essential for studies where BCRP is a confounding factor. Similarly, Zosuquidar and Laniquidar, despite being P-gp modulators, exhibit inferior efficacy in enhancing the oral bioavailability of key chemotherapeutics compared to Elacridar [2]. Therefore, direct substitution without quantitative justification risks experimental failure, misinterpretation of transporter contributions, and non-reproducible in vivo results. The evidence below delineates exactly where Elacridar holds a verifiable advantage.

Elacridar (GF120918) 143664-11-3: A Quantitative Evidence Guide for Differentiated Scientific Procurement


Elacridar Demonstrates 3-Fold Higher In Vivo Potency than Tariquidar at the Rat Blood-Brain Barrier

In a direct head-to-head in vivo PET study using (R)-[11C]verapamil as a radiolabeled substrate, Elacridar was found to be approximately three times more potent than the closely related analog Tariquidar in inhibiting P-gp at the blood-brain barrier. The half-maximum effective dose (ED50) for increasing verapamil brain distribution was quantified [1].

Blood-Brain Barrier P-glycoprotein Inhibition PET Imaging

Elacridar is Significantly More Efficacious than Zosuquidar and Laniquidar in Enhancing Paclitaxel Oral Uptake

In a comparative study evaluating the efficacy of five P-gp inhibitors to increase oral paclitaxel absorption, Elacridar (GF120918) demonstrated superior performance. Mass balance studies revealed it was the most effective, achieving nearly complete drug uptake, whereas Zosuquidar (LY335979) was only moderately effective, and Laniquidar (R101933) showed marginal effects [1].

Oral Bioavailability Paclitaxel Gastrointestinal Absorption

Elacridar Provides Selective Blood-Brain Barrier Modulation Without Altering Systemic Docetaxel Clearance, Unlike Valspodar and Cyclosporin A

In a comparative study assessing brain penetration of docetaxel, Elacridar increased brain concentrations to 59% of those in P-gp knockout mice, which was comparable to Valspodar (56%). Critically, however, unlike Valspodar and Cyclosporin A which increased plasma and tissue concentrations 2- to 3-fold, Elacridar did not alter the systemic clearance of docetaxel [1]. This indicates a preferential inhibition of P-gp at the blood-brain barrier over systemic P-gp sites.

Blood-Brain Barrier Selectivity Pharmacokinetics Docetaxel

Elacridar Exhibits Modest Cytochrome P450 Inhibition, Conferring Superior Selectivity Over First- and Second-Generation Inhibitors

A key differentiator for third-generation P-gp inhibitors is their reduced interaction with drug-metabolizing CYP enzymes. In vitro assessments confirm that Elacridar does not demonstrate potent inhibition of several human cytochrome P450 enzymes, with IC50 values well above concentrations anticipated in vivo [1]. This contrasts sharply with earlier inhibitors like Cyclosporin A and Verapamil, which are known CYP3A4 inhibitors.

Drug Metabolism CYP450 Selectivity In Vitro Toxicology

Elacridar's Dual P-gp/BCRP Inhibition Profile is Essential for Complete Oral Bioavailability of Dual Substrates Like Topotecan

Elacridar's unique dual inhibition of both P-gp and BCRP provides a functional advantage over P-gp-selective inhibitors. In a Phase I clinical trial, co-administration of Elacridar with oral topotecan, a substrate for both transporters, resulted in complete apparent oral bioavailability (102 ± 7%), a stark increase from the drug's typical moderate and variable bioavailability of ~40% [1].

Oral Bioavailability Topotecan BCRP Inhibition Clinical Trial

Elacridar and Tariquidar Exhibit Distinct In Vivo Tissue Selectivity Profiles, with Elacridar Showing Less Differential Between BBB and Lymphocyte P-gp

A comparative in vivo study revealed that the sensitivity of P-gp to inhibition varies by tissue and by inhibitor. While Tariquidar showed a 25-fold rightward shift in the brain/plasma ratio ED50 curve compared to the lymphocyte efflux curve, Elacridar exhibited a much smaller, 2-fold shift [1]. This indicates that Elacridar's inhibitory effect is more consistent across these two tissue barriers, whereas Tariquidar's effect is disproportionately potent in lymphocytes relative to the BBB.

Tissue Selectivity Blood-Brain Barrier Lymphocytes P-glycoprotein

Elacridar (GF120918) 143664-11-3: Evidence-Based Best Research and Industrial Application Scenarios


Maximizing Oral Bioavailability of Dual P-gp/BCRP Substrates in Preclinical Models

As demonstrated by its superior efficacy over Zosuquidar and Laniquidar in enhancing paclitaxel uptake [1] and its ability to achieve complete oral bioavailability of topotecan in clinical trials [2], Elacridar is the optimal choice for preclinical studies aiming to maximize the oral absorption of drugs that are substrates for both P-gp and BCRP. Its dual inhibition profile is essential for this application, and substituting a P-gp-selective inhibitor would yield significantly inferior results.

Isolating the Role of Efflux Transporters at the Blood-Brain Barrier Without Confounding Systemic Effects

For researchers needing to study BBB efflux in isolation, Elacridar is the preferred reagent. Evidence shows it increases brain penetration of docetaxel without altering systemic clearance, unlike Valspodar or Cyclosporin A which confound results by increasing overall drug exposure [3]. Furthermore, its superior in vivo potency at the BBB compared to Tariquidar allows for more effective inhibition at lower doses [4].

In Vivo Experiments Requiring Broad and Consistent P-gp Inhibition Across Multiple Tissues

Studies that require P-gp inhibition across various tissues, rather than a targeted effect, will benefit from Elacridar's more uniform activity profile. Direct evidence shows a much smaller discrepancy in potency between the BBB and lymphocyte P-gp for Elacridar (2-fold difference) compared to Tariquidar (25-fold difference) [5]. This makes Elacridar a more general-purpose inhibitor for systemic transporter studies.

In Vitro Mechanistic Studies Requiring a Clean, Selective P-gp/BCRP Tool Compound

Elacridar's minimal interaction with CYP450 enzymes is a defining feature that supports its use as a 'clean' tool compound [6]. For in vitro experiments designed to dissect the specific contribution of P-gp and BCRP to drug transport or resistance, Elacridar's selectivity profile minimizes off-target metabolic artifacts, ensuring that observed effects can be confidently attributed to efflux transporter inhibition rather than metabolic interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacridar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.